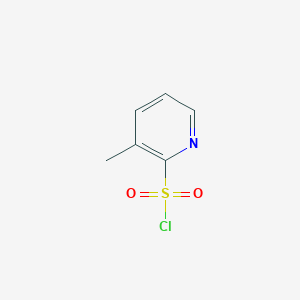

3-Methylpyridine-2-sulfonyl chloride

Vue d'ensemble

Description

3-Methylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Mécanisme D'action

Target of Action

3-Methylpyridine-2-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .

Mode of Action

The compound’s mode of action involves its interaction with 3-aminopyridines. The process begins with the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This results in the synthesis of the corresponding pyridine-3-sulfonyl chlorides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of sulfonic acids and sulfonyl amides. The synthesized pyridine-3-sulfonyl chlorides are converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group .

Result of Action

The result of the action of this compound is the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids . These acids serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of pyridine-3-sulfonic acids can be accomplished under harsh conditions, with concentrated oleum at the temperature range of 180-230°C and catalysis by mercury salts . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is used.

Analyse Biochimique

Cellular Effects

Based on its chemical structure, it could potentially influence cell function by interacting with various cellular components .

Molecular Mechanism

It is known that sulfonyl chlorides can react with amines to form sulfonamides , suggesting that 3-Methylpyridine-2-sulfonyl chloride could potentially interact with biomolecules containing amine groups .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models .

Metabolic Pathways

It is known that pyridine derivatives can be metabolized by various enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methylpyridine-2-sulfonyl chloride can be synthesized through the diazotation of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sulfur dioxide and a copper catalyst to yield the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is suitable for large-scale production due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the sulfonyl chloride group under mild to moderate conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by oxidation reactions.

Applications De Recherche Scientifique

3-Methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pyridine-3-sulfonyl chloride

- 2-Chloropyridine-3-sulfonyl chloride

- 4-Methylpyridine-3-sulfonyl chloride

Uniqueness

3-Methylpyridine-2-sulfonyl chloride is unique due to the presence of a methyl group at the 3-position of the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and the stability of the resulting products .

Activité Biologique

3-Methylpyridine-2-sulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pyridine ring substituted with a sulfonyl chloride group, which significantly contributes to its reactivity and biological activity. As a sulfonyl chloride, it acts primarily as an electrophile , allowing it to participate in nucleophilic substitution reactions, which are essential for synthesizing various biologically active derivatives.

Target of Action

The specific targets of this compound depend on the final compounds it is used to synthesize. Its electrophilic nature enables interactions with nucleophiles such as amines, alcohols, and thiols.

Mode of Action

The sulfonyl chloride group facilitates the formation of sulfonamides and other derivatives that exhibit various biological activities. These reactions often lead to the inhibition of key metabolic pathways in pathogens or cancer cells.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity : Preliminary studies indicate that compounds containing sulfonyl groups exhibit antibacterial properties by inhibiting bacterial growth through interference with essential metabolic pathways. For instance, sulfonamides have been shown to inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis .

Antitumor Activity : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation in various cancer types, including breast and ovarian cancers. The mechanism often involves inducing apoptosis or disrupting cell cycle progression .

Antiviral Properties : Some studies suggest that the compound may inhibit viral replication by targeting specific viral enzymes. For example, sulfonamide derivatives have been investigated for their ability to inhibit proteases involved in viral replication .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Antiviral | Inhibition of viral replication |

Antibacterial Efficacy

A study conducted on various sulfonamide derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted that modifications at the pyridine ring could enhance activity against resistant strains .

Antitumor Mechanism

In vitro studies on breast cancer cell lines treated with this compound derivatives revealed a dose-dependent induction of apoptosis. The mechanism was associated with the activation of caspase pathways, leading to programmed cell death .

Antiviral Potential

Research focusing on the antiviral properties of sulfonamide derivatives indicated promising results against SARS-CoV-2 proteases. The compounds demonstrated significant inhibitory effects at submicromolar concentrations, suggesting their potential as therapeutic agents against COVID-19 .

Propriétés

IUPAC Name |

3-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYKQBAZBAROTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.